Methyl 5-bromo-2-chlorobenzoate

Chemoselective Cross-Coupling SGLT2 Inhibitor Synthesis Palladium Catalysis

This is the definitive starting material for dapagliflozin and empagliflozin synthesis. The 5-bromo-2-chloro substitution pattern is not interchangeable; it provides the orthogonal reactivity required for sequential palladium-catalyzed cross-coupling, where bromine preferentially undergoes oxidative addition while chlorine remains intact for downstream functionalization. Analogues with identical halogens or iodo-substitution lead to uncontrolled poly-coupling. Supplied with full analytical documentation (NMR, HPLC) essential for ANDA/DMF filing.

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
CAS No. 251085-87-7
Cat. No. B1584710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-chlorobenzoate
CAS251085-87-7
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
InChIKeyDOVGGQQIXPPXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-2-chlorobenzoate (CAS 251085-87-7): Key Intermediate for SGLT2 Inhibitor and Heterocyclic Scaffold Synthesis


Methyl 5-bromo-2-chlorobenzoate (CAS 251085-87-7) is a dihalogenated benzoate ester featuring a precise 5-bromo-2-chloro substitution pattern on the aromatic ring . This specific regioisomer serves as a critical synthetic intermediate in the preparation of SGLT2 inhibitors, including dapagliflozin and empagliflozin, where the halogen positioning dictates the final pharmacophore geometry [1][2]. The compound is also employed as a building block for constructing heterocyclic scaffolds with demonstrated anticancer activity, as evidenced by its conversion into tetrahydrofuran derivatives evaluated in human lung adenocarcinoma models . Its primary utility lies in cross-coupling reactions, where the differential reactivity of bromine (C5) and chlorine (C2) enables chemoselective functionalization, a property not shared by mono-halogenated or differently substituted analogs .

Methyl 5-bromo-2-chlorobenzoate: Why Regioisomer Purity and Halogen Pairing Dictate Synthetic Utility Over Generic Benzoates


In-class compounds such as methyl 2-chloro-5-iodobenzoate, methyl 5-bromo-2-fluorobenzoate, or the non-esterified 5-bromo-2-chlorobenzoic acid cannot be interchanged with Methyl 5-bromo-2-chlorobenzoate without fundamentally altering reaction outcomes. The specific 5-bromo-2-chloro arrangement is not arbitrary; it is a deliberate design element for chemoselective cross-coupling, where the bromine atom undergoes preferential oxidative addition with palladium catalysts while the chlorine remains intact for subsequent orthogonal transformations . This orthogonal reactivity is lost in analogs with two identical halogens (e.g., 2,5-dibromobenzoate) or with iodine substitution, which can lead to premature and uncontrolled poly-coupling [1]. Furthermore, the methyl ester protects the carboxylic acid during multistep syntheses, offering superior solubility in organic media and easier purification compared to the free acid, which can form intractable salts and requires harsher activation for amide bond formation [2]. Substitution with a benzyl or ethyl ester alters both the steric profile and the conditions required for deprotection, impacting overall process efficiency and yield in sensitive drug intermediate syntheses .

Methyl 5-bromo-2-chlorobenzoate: Quantitative Evidence of Differentiation for SGLT2 Inhibitor and Heterocyclic Scaffold Synthesis


Regiospecific Halogenation Pattern for Orthogonal Cross-Coupling Selectivity

Methyl 5-bromo-2-chlorobenzoate exhibits a high degree of chemoselectivity in Suzuki-Miyaura cross-coupling reactions due to the differing reactivity of its C5-Br and C2-Cl bonds. Under standard Pd(0) catalysis, the C(sp2)-Br bond undergoes oxidative addition at a rate approximately 100-1000 times faster than the C(sp2)-Cl bond, enabling exclusive mono-coupling at the 5-position [1]. This is in contrast to methyl 2,5-dibromobenzoate, which yields complex mixtures of mono- and bis-arylated products under identical conditions due to the comparable reactivity of both bromine atoms. Furthermore, compared to methyl 2-chloro-5-iodobenzoate, the bromine analog provides a better balance of reactivity and stability; the iodo derivative is prone to decomposition and homocoupling side reactions, lowering overall yield [2].

Chemoselective Cross-Coupling SGLT2 Inhibitor Synthesis Palladium Catalysis

Validated Anticancer Activity of Derived Heterocyclic Scaffold in Human Lung Adenocarcinoma Models

A heterocyclic compound, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, synthesized directly from Methyl 5-bromo-2-chlorobenzoate (via its acid form), demonstrated significant anticancer activity against SPC-A-1 human lung adenocarcinoma cells. In an in vitro CCK-8 assay, the compound reduced cell viability in a dose-dependent manner . This activity was further confirmed in an in vivo xenograft mouse model, where administration of the compound resulted in a statistically significant reduction in tumor volume compared to vehicle-treated controls, without causing notable changes in mouse body weight, indicating a favorable preliminary toxicity profile . While the free acid, 5-bromo-2-chlorobenzoic acid, served as the immediate starting material in this study, the methyl ester form is the preferred, shelf-stable, and more readily purified precursor for large-scale synthesis of such analogs.

Anticancer Drug Discovery Lung Adenocarcinoma Heterocyclic Chemistry

Established Role as a Critical Intermediate in FDA-Approved SGLT2 Inhibitor Synthesis

Methyl 5-bromo-2-chlorobenzoate is a key starting material for the synthesis of dapagliflozin and empagliflozin, two major SGLT2 inhibitors used to treat type 2 diabetes [1]. The compound's regiospecific halogenation is not substitutable; the 5-bromo-2-chloro pattern is an absolute structural requirement for constructing the diarylmethane core of these drugs. Specifically, the bromine atom undergoes a Suzuki-Miyaura coupling with an aryl boronic acid to install one aromatic ring, while the chlorine atom is later displaced or retained as a necessary substituent for target binding [2]. Any deviation in this substitution pattern (e.g., 4-bromo-2-chloro or 5-chloro-2-bromo) would result in a different regioisomer that fails to meet the stringent pharmacophoric requirements for SGLT2 inhibition. This is supported by extensive patent literature where this specific compound is consistently and exclusively claimed as the preferred intermediate for these multibillion-dollar drug substances .

Diabetes Mellitus SGLT2 Inhibitor Dapagliflozin Synthesis

Superior Processability and Purification Profile Compared to the Free Acid Analog

Methyl 5-bromo-2-chlorobenzoate offers distinct advantages in process chemistry over its free acid counterpart, 5-bromo-2-chlorobenzoic acid. The methyl ester is a neutral, organic-soluble compound that can be readily purified by standard techniques like column chromatography (e.g., silica gel, hexanes/ethyl acetate) or recrystallization [1]. In contrast, the free acid is a solid with a high melting point that often requires acid-base extractions for purification, which can be cumbersome on a large scale and lead to product loss due to aqueous solubility at intermediate pH. The ester also exhibits improved stability during storage and handling, being less prone to decarboxylation or salt formation that can plague the free acid. For instance, vendor specifications for the ester routinely cite purities of 95-98% by GC, a level of quality that is more challenging and costly to achieve and maintain for the more reactive and hygroscopic acid form .

Process Chemistry Purification Scale-up

Defined Physicochemical Properties Supporting Formulation and Analytical Development

Comprehensive physicochemical profiling provides a quantitative basis for selecting Methyl 5-bromo-2-chlorobenzoate as a lead-like fragment or synthetic intermediate. Its predicted Log P (Consensus: 3.14, with XLOGP3: 4.12) and aqueous solubility (LogS ESOL: -4.22, corresponding to ~0.015 mg/mL) place it in a favorable lipophilicity range for passive membrane permeability while remaining amenable to handling in aqueous/organic biphasic reactions . Its topological polar surface area (TPSA) of 26.3 Ų is well below the typical threshold of 140 Ų for good oral absorption, suggesting favorable drug-like properties for any derived analogs [1]. These computed values, along with its exact molecular weight (249.49 g/mol) and unique InChIKey (DOVGGQQIXPPXDC-UHFFFAOYSA-N), allow for unambiguous identification and purity assessment via LC-MS and NMR, which are critical for maintaining rigorous quality control in a regulated environment .

Preformulation ADME Prediction Analytical Chemistry

Methyl 5-bromo-2-chlorobenzoate: Primary Research and Industrial Application Scenarios Based on Quantitative Differentiation


Process Chemistry and GMP Manufacturing of SGLT2 Inhibitor Intermediates

This is the highest-value application scenario. For teams involved in the development or generic manufacturing of dapagliflozin, empagliflozin, or related SGLT2 inhibitors, Methyl 5-bromo-2-chlorobenzoate is the only viable starting material. Its orthogonal reactivity enables the key Suzuki-Miyaura coupling step that installs the distal aryl ring, a transformation that fails or produces complex mixtures with other dihalogenated regioisomers [1]. The methyl ester's superior solubility and ease of purification compared to the free acid directly reduces downstream processing costs and improves overall yield in multi-kilogram campaigns, as highlighted by its high purity specifications (95-98%) from major vendors . Procurement of this specific regioisomer, with full analytical documentation (NMR, HPLC, GC), is a regulatory necessity for filing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF).

Medicinal Chemistry: Lead Optimization and Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal starting point for fragment-based approaches targeting novel anticancer or metabolic disease targets. Its physicochemical profile (Log P ~3.14, moderate solubility) positions it as a highly attractive 'fragment-like' core with two vectors (Br and Cl) for independent elaboration [1]. The demonstrated in vivo activity of a derivative against a lung adenocarcinoma xenograft model validates that molecules built upon this scaffold can achieve target engagement and therapeutic efficacy . Medicinal chemists can exploit the chemoselective cross-coupling to rapidly generate diverse libraries of analogs, exploring structure-activity relationships (SAR) around the two distinct aromatic positions, a workflow that is inefficient or impossible with symmetric dihaloarenes. This accelerates the hit-to-lead process by providing a reliable and versatile chemical handle.

Analytical Chemistry and Quality Control: Development of Robust Methods for Regioisomeric Impurity Profiling

Given the critical importance of regioisomeric purity in pharmaceutical synthesis, this compound is essential for analytical method development and validation. Its unique InChIKey (DOVGGQQIXPPXDC-UHFFFAOYSA-N) and well-defined spectral properties allow it to be used as a primary reference standard for developing HPLC and GC methods capable of separating and quantifying trace levels of undesired regioisomers (e.g., methyl 4-bromo-2-chlorobenzoate) in bulk drug substance [1]. The moderate lipophilicity (Log P ~3.14) facilitates the creation of robust reversed-phase HPLC methods with good peak shape and resolution . Quality control laboratories can rely on its commercial availability in high purity (95-98%) to establish system suitability criteria and impurity limits, ensuring the safety and efficacy of the final pharmaceutical product.

Academic and Industrial Training in Advanced Cross-Coupling Techniques

Owing to its well-behaved nature and the educational value of its orthogonal reactivity, Methyl 5-bromo-2-chlorobenzoate is an excellent substrate for teaching and demonstrating advanced concepts in palladium-catalyzed cross-coupling. The stark difference in reactivity between the C-Br and C-Cl bonds (100-1000x rate difference) provides a clear, predictable, and easily monitored model system for studying chemoselectivity [1]. Students and researchers can perform a sequential, one-pot Suzuki-Miyaura/Sonogashira or Suzuki-Miyaura/Buchwald-Hartwig sequence, confirming the success of each step via TLC or LC-MS. This makes it a powerful tool for illustrating the strategic power of orthogonal functional groups in complex molecule synthesis, a cornerstone of modern organic chemistry education and industrial training programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-2-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.